molecular formula C14H18N4O3 B2741594 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide CAS No. 2034512-76-8

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide

Cat. No.: B2741594
CAS No.: 2034512-76-8
M. Wt: 290.323
InChI Key: WKDRRFSITNHXIQ-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a complex organic compound featuring a fusion of several functional groups including furan, pyrazole, and morpholine. This unique arrangement endows the molecule with a wide spectrum of chemical properties and reactivity, making it a subject of significant interest in various fields of scientific research.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • Typically, the preparation of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide begins with the synthesis of intermediate compounds.

    • One common route involves the synthesis of 4-(furan-2-yl)-1H-pyrazole through cyclization reactions involving furfuryl hydrazine and acetylacetone.

    • This intermediate is then subjected to nucleophilic substitution with an appropriate ethylating agent to introduce the ethyl group.

    • Subsequent coupling with morpholine-4-carboxamide is achieved under controlled temperature and pH conditions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

  • Industrial Production Methods

    • Industrial-scale synthesis may involve optimization of the reaction conditions to ensure high yield and purity.

    • Automation of the synthetic steps using continuous flow reactors ensures consistent production and quality control.

    • Purification processes like recrystallization and chromatography are employed to isolate the final compound.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The furan ring in N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide can undergo oxidation to form furanones under conditions involving oxidizing agents like KMnO4.

    • Reduction: : Pyrazole ring can be selectively reduced to its dihydropyrazole derivative using hydrogenation catalysts like Pd/C.

    • Substitution: : The morpholine moiety allows for substitution reactions, especially in the presence of electrophilic halides.

  • Common Reagents and Conditions

    • Oxidation: : KMnO4 or K2Cr2O7 in acidic or basic conditions.

    • Reduction: : H2 gas with a Pd/C catalyst.

    • Substitution: : Halogenating agents like NBS (N-bromosuccinimide) for bromination reactions.

  • Major Products Formed

    • Oxidation: : Corresponding furanones.

    • Reduction: : Dihydropyrazole derivatives.

    • Substitution: : Halogen-substituted morpholine derivatives.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide finds use in various scientific domains:

  • Chemistry

    • Employed as a building block in the synthesis of complex organic molecules.

    • Used in the study of reaction mechanisms involving heterocyclic compounds.

  • Biology

    • Investigated for its potential as a biochemical probe in enzyme studies.

    • Studied for its interactions with biological macromolecules.

  • Medicine

    • Explored as a lead compound in the development of pharmaceuticals targeting specific pathways.

  • Industry

    • Utilized in the development of materials with specific chemical properties.

    • Role in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exhibits its effects through specific interactions with molecular targets, involving key pathways:

  • Molecular Targets

    • Known to bind to certain enzymes and receptors due to its unique structure.

    • Morpholine ring may interact with active sites, influencing biochemical pathways.

  • Pathways Involved

    • Implicated in the modulation of signaling pathways such as the MAPK/ERK pathway.

    • Potential to influence oxidative stress responses and inflammatory pathways.

Comparison with Similar Compounds

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is unique compared to similar compounds due to its structural diversity:

  • Similar Compounds

    • 2-(furan-2-yl)-1H-pyrazole: Shares the core structure but lacks the morpholine carboxamide moiety.

    • N-ethylmorpholine: Contains the morpholine ring but differs significantly in the rest of the structure.

    • Furan-2-ylmethylamine: Similar furan ring structure but different substituents.

  • Uniqueness

    • Distinguished by its ability to engage in diverse chemical reactions, resulting in a wide range of products with varying properties.

Conclusion: : this compound is a fascinating compound with significant implications across several scientific disciplines. Its unique structure lends itself to extensive research and industrial applications, making it a compound of considerable interest.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-14(17-5-8-20-9-6-17)15-3-4-18-11-12(10-16-18)13-2-1-7-21-13/h1-2,7,10-11H,3-6,8-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDRRFSITNHXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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